molecular formula C15H11BrN2OS2 B11649596 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

Cat. No.: B11649596
M. Wt: 379.3 g/mol
InChI Key: LWFIZEXIDNABMZ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole ring linked via a sulfanyl group to an acetamide moiety, which is substituted with a 4-bromophenyl group. The benzothiazole core is known for its electron-rich aromatic system, enabling π-π stacking and hydrogen bonding, while the 4-bromophenyl group enhances lipophilicity and influences target binding.

Properties

Molecular Formula

C15H11BrN2OS2

Molecular Weight

379.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C15H11BrN2OS2/c16-10-5-7-11(8-6-10)17-14(19)9-20-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,19)

InChI Key

LWFIZEXIDNABMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The foundational step in synthesizing this compound involves forming the thioether bond between the benzothiazole sulfur and the acetamide backbone. A widely adopted method involves reacting 2-mercaptobenzothiazole with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). This reaction proceeds via nucleophilic substitution, where the thiolate ion attacks the electrophilic chloroacetyl chloride.

Procedure :

  • 2-Mercaptobenzothiazole (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

  • Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

  • After 2 hours of stirring at room temperature, K₂CO₃ (1.5 equiv) is introduced to deprotonate the thiol and drive the reaction to completion.

  • The intermediate 2-(chloroacetylthio)benzothiazole is isolated via precipitation in ice-cold water and recrystallized from ethanol.

Key Parameters :

  • Solvent : DMF enhances solubility and stabilizes intermediates.

  • Temperature : Controlled addition at 0–5°C prevents exothermic side reactions.

  • Yield : 70–75% after purification.

Alternative Methodologies and Comparative Analysis

One-Pot Synthesis

A streamlined one-pot approach avoids isolating the chloroacetyl intermediate, reducing purification steps. In this method:

  • 2-Mercaptobenzothiazole , chloroacetyl chloride , and 4-bromoaniline are combined in DMF.

  • K₂CO₃ is added sequentially, with the reaction maintained at 80°C for 8 hours.

Advantages :

  • Efficiency : Eliminates intermediate isolation, shortening synthesis time.

  • Yield : Comparable to stepwise methods (68–72%).

Limitations :

  • Purity Challenges : Requires rigorous chromatography to remove unreacted aniline and dimeric byproducts.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to achieve solvent-free coupling.

  • 2-Mercaptobenzothiazole , chloroacetyl chloride , and 4-bromoaniline are milled with K₂CO₃ at 30 Hz for 2 hours.

  • The product is washed with ethanol to remove inorganic salts.

Benefits :

  • Sustainability : Eliminates volatile organic solvents.

  • Scalability : Suitable for gram-scale production.

Trade-offs :

  • Yield : Lower (60–65%) due to incomplete reactant mixing in solid-state reactions.

Reaction Optimization and Catalytic Innovations

Role of Catalysts

The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction efficiency in biphasic systems:

CatalystSolventTemperature (°C)Yield (%)
NoneDMF10070
TBABToluene/Water8085

Mechanism : TBAB facilitates interfacial transfer of the thiolate ion, accelerating nucleophilic substitution.

Temperature and Time Profiling

A study varying reflux temperatures demonstrated:

  • 100°C : Optimal for complete conversion within 12 hours.

  • 80°C : Requires 18 hours for comparable yields, increasing energy costs.

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 1684 (C=O), 1554 (C=N), 1189 (C–N), 795 (C–S).

  • ¹H NMR (DMSO-d₆, 300 MHz) :

    • δ 2.77 (s, 2H, CH₂), 7.26–7.84 (m, 8H, Ar–H), 8.92 (s, 1H, NH).

  • MS (EI) : m/z 362.98 [M+H]⁺, matching the molecular formula C₁₅H₁₁BrN₂O₂S.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) showed ≥98% purity after recrystallization, with retention time = 6.8 minutes.

Industrial Scalability and Challenges

Cost-Benefit Analysis of Solvents

SolventCost (USD/L)Recovery Efficiency (%)Environmental Impact
DMF12080High
Ethanol2595Low

Recommendation : Ethanol is preferable for recrystallization due to lower cost and toxicity.

Waste Management Strategies

  • DMF Recycling : Distillation recovers 85% of DMF, reducing hazardous waste.

  • K₂CO₃ Reuse : Slurry filtration enables 70% recovery of the base .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of this compound through various mechanisms:

  • Inhibition of Carbonic Anhydrase IX
    • A study demonstrated that derivatives of benzothiazole, including 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide, exhibit potent inhibition against carbonic anhydrase IX, which is overexpressed in many tumors. The IC50 values ranged from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a selective inhibition that could lead to apoptosis in cancer cells such as MDA-MB-231 .
  • Mechanisms of Action
    • The compound induces apoptosis by increasing annexin V-FITC positivity significantly compared to control groups, suggesting its efficacy in triggering programmed cell death in cancerous cells .
  • Case Study: In Vivo Efficacy
    • In vivo studies using animal models have shown that compounds similar to this compound can reduce tumor growth significantly when administered at specific dosages, further validating their potential as anticancer agents .

Antimicrobial Applications

The compound also exhibits notable antimicrobial properties:

  • Inhibition of Bacterial Growth
    • Research has indicated that derivatives containing the benzothiazole moiety possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 1.27 µM against certain strains, showcasing strong antibacterial effects .
  • Mechanism of Action
    • The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
  • Case Study: Comparative Analysis
    • A comparative study assessed the efficacy of various benzothiazole derivatives against common pathogens, demonstrating that those with the benzothiazole-sulfanyl group exhibited enhanced activity compared to other synthetic compounds lacking this functional group .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationMechanismIC50/MIC ValuesReferences
AnticancerInhibition of Carbonic Anhydrase IXCA IX: 10.93–25.06 nM
Induction of apoptosis
AntimicrobialInhibition of bacterial growthMIC: as low as 1.27 µM
Disruption of cell wall synthesis

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Benzothiazole Derivatives
  • N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide (): Replaces benzothiazole with a 1,2,4-triazole ring. Exhibits HIV-1 RT inhibition due to N–H⋯S hydrogen bonding and C–H⋯O interactions in the crystal lattice.
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ():

    • Substitutes the benzothiazole with a trifluoromethyl group at position 4.
    • Enhanced metabolic stability due to the electron-withdrawing CF₃ group but reduced solubility.
Non-Benzothiazole Derivatives
  • 2-(4-Bromophenyl)-N-(3-chlorophenyl)acetamide ():
    • Lacks the benzothiazole-sulfanyl group.
    • Lower logP (4.497) and polar surface area (23.1 Ų) compared to the target compound, suggesting reduced membrane permeability.
    • Absence of the benzothiazole ring diminishes π-π stacking interactions, likely reducing biological activity .

Substituent Variations on the Phenyl Ring

Bromophenyl vs. Methylphenyl
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide (): Replaces 4-bromo with 2-methyl on the phenyl ring.
Bromophenyl vs. Phenoxyphenyl
  • 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (, Compound 24): Substitutes 4-bromo with phenoxy, introducing an ether linkage. Phenoxy group enhances solubility but may reduce lipophilicity (logP ~3.5 estimated), affecting blood-brain barrier penetration .

Functional Group Modifications

Sulfanyl vs. Sulfinyl
  • 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide ():
    • Sulfinyl group replaces sulfanyl, introducing chirality and altering electronic properties.
    • Sulfinyl’s higher polarity reduces logP (estimated ~3.8) compared to the target compound’s sulfanyl group .
Acetamide vs. Hydrazide
  • 2-(1,3-Benzothiazol-2-ylthio)-N′-[(E)-(4-bromophenyl)methylidene]acetohydrazide ():
    • Acetamide’s amine replaced with a hydrazide.
    • Hydrazide group enables Schiff base formation but increases metabolic instability due to susceptibility to hydrolysis .

Pharmacological and Physicochemical Profiles

Compound Name Molecular Weight logP Key Pharmacological Activity Key Structural Feature Reference
Target Compound ~365.3* ~4.5* Anticandidal, enzyme inhibition Benzothiazole-sulfanyl, 4-BrPh
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]-acetamide 409.3 ~5.2 HIV-1 RT inhibition Triazole-sulfanyl, 4-BrPh
2-(4-Bromophenyl)-N-(3-chlorophenyl)acetamide 324.6 4.497 Unknown (structural analog) No heterocycle, 4-BrPh, 3-ClPh
2-(Benzothiazol-2-ylthio)-N′-[(E)-4-BrPh-methylidene]acetohydrazide 377.3 ~3.9 Potential antimicrobial Hydrazide, 4-BrPh

*Estimated based on analogs.

Key Research Findings

  • Bioactivity: The benzothiazole-sulfanyl group in the target compound enhances binding to enzymes like HIV-1 RT and fungal CYP51 compared to non-heterocyclic analogs .
  • Solubility vs. Lipophilicity: Bromophenyl derivatives generally exhibit higher logP (>4.0), favoring membrane permeability but requiring formulation aids (e.g., Cremophor EL) for intravenous delivery .
  • Crystallographic Insights : Variations in bond lengths (e.g., C–Br: 1.89 Å in target vs. 1.91 Å in analogs) suggest subtle conformational differences affecting crystal packing and stability .

Biological Activity

The compound 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide is a member of the benzothiazole family, which is renowned for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential applications in medicinal chemistry, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.

IUPAC Name

The IUPAC name for the compound is This compound . Its molecular formula is C16H14BrN2OSC_{16}H_{14}BrN_2OS.

Structural Features

The compound contains:

  • A benzothiazole ring, which is known for its pharmacological significance.
  • A sulfanyl group that enhances the biological activity.
  • An acetamide linkage that contributes to its structural stability.

Molecular Structure

ComponentDescription
Benzothiazole RingCore structure associated with various bioactivities
Sulfanyl GroupEnhances reactivity and biological interaction
Acetamide LinkageProvides stability and solubility

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The presence of the benzothiazole moiety in This compound suggests potential activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antibacterial and Antifungal Properties

Benzothiazole derivatives have demonstrated notable antibacterial and antifungal activities. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis. In vitro studies on similar compounds have reported effective inhibition against a range of pathogenic bacteria and fungi . The specific activity of This compound against these pathogens remains to be fully characterized but is anticipated based on structural analogs.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been explored extensively. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . The sulfanyl group may play a crucial role in modulating inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models.

Study 1: Anticancer Activity Assessment

A study conducted on related benzothiazole compounds revealed their ability to inhibit the proliferation of MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. This suggests that This compound may exhibit similar effects due to its structural similarities .

Study 2: Antibacterial Efficacy

In a comparative study of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria, compounds with sulfanyl substitutions showed enhanced antibacterial properties. The study highlighted that such modifications could improve binding affinity to bacterial targets . This positions This compound as a promising candidate for further antibacterial research.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide?

The synthesis typically involves:

  • Step 1 : Condensation of 2-mercaptobenzothiazole with chloroacetyl chloride to form the thioether intermediate.
  • Step 2 : Coupling the intermediate with 4-bromoaniline via nucleophilic acyl substitution. Critical parameters include solvent choice (e.g., ethanol or dichloromethane), reflux conditions, and reaction time (12–24 hours). Monitoring via thin-layer chromatography (TLC) ensures completion .
  • Yield Optimization : Maintaining anhydrous conditions and using triethylamine as a base improves yields (typically 60–75%) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the benzothiazole sulfanyl moiety (δ 7.2–8.5 ppm for aromatic protons) and the acetamide backbone (δ 2.1–2.3 ppm for CH3_3) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (C=O), ~1250 cm1^{-1} (C-S), and ~3300 cm1^{-1} (N-H) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/z 391.98 (C15_{15}H11_{11}BrN2_2OS2_2) .

Q. How does the compound’s crystal structure influence its reactivity?

Single-crystal X-ray diffraction reveals:

  • Planar benzothiazole and bromophenyl groups with a dihedral angle of ~66.4°, reducing steric hindrance for intermolecular interactions .
  • N-H···O hydrogen bonding (2.8–3.0 Å) stabilizes the acetamide conformation, enhancing solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique cross-validation : Combine 1^1H-13^{13}C HSQC NMR to resolve overlapping aromatic signals and IR to distinguish C=O (amide) vs. ketone stretches .
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and vibrational frequencies, aligning discrepancies with experimental data .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising purity?

  • Solvent selection : Replace dichloromethane with eco-friendly solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce side-product formation .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, reducing reaction time by 30% .
  • In-line analytics : Implement ReactIR to monitor intermediate formation in real-time, minimizing impurities .

Q. How does the compound’s electronic structure correlate with its biological activity?

  • DFT calculations : The bromophenyl group’s electron-withdrawing effect increases acetamide’s electrophilicity, enhancing binding to cysteine residues in target enzymes .
  • Molecular docking : Simulations with bacterial enoyl-ACP reductase (FabI) show a binding affinity (ΔG = -8.2 kcal/mol) due to sulfur-π interactions with the benzothiazole ring .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial studies?

  • Time-kill assays : Expose Staphylococcus aureus to 2×MIC (8 µg/mL) and measure viability over 24 hours to confirm bactericidal vs. bacteriostatic effects .
  • Resistance profiling : Serial passage experiments under sub-MIC conditions (2 µg/mL) assess mutation frequency in E. coli .
  • Synergy testing : Combine with β-lactams (e.g., ampicillin) and calculate fractional inhibitory concentration (FIC) indices to identify potentiation effects .

Methodological Guidelines

  • Handling air-sensitive intermediates : Use Schlenk lines for thiolate anion generation to prevent oxidation .
  • Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to obtain high-purity crystals for X-ray studies .
  • Data reproducibility : Replicate NMR experiments in DMSO-d6_6 and CDCl3_3 to confirm solvent-independent peak assignments .

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